(S)-2-benzylazetidine
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Overview
Description
(S)-2-benzylazetidine is a chiral azetidine derivative characterized by a benzyl group attached to the nitrogen atom of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-benzylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-benzylamino alcohols using strong bases such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of benzyl-substituted azetidinones or azetidine derivatives. These methods often employ metal catalysts like palladium or platinum to facilitate the hydrogenation process under mild conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-benzylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield amine derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
(S)-2-benzylazetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of chiral drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-benzylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
®-2-benzylazetidine: The enantiomer of (S)-2-benzylazetidine, which may exhibit different biological activities due to its opposite chirality.
N-benzylazetidine: A non-chiral analog that lacks the stereoselective properties of this compound.
2-phenylazetidine: A structurally similar compound with a phenyl group instead of a benzyl group, which may result in different chemical and biological properties.
Uniqueness
This compound is unique due to its chiral nature, which allows for stereoselective interactions in chemical and biological systems. This property makes it a valuable compound for the development of chiral drugs and catalysts.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S)-2-benzylazetidine |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 |
InChI Key |
QACCZSKNXCZIRW-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H]1CC2=CC=CC=C2 |
Canonical SMILES |
C1CNC1CC2=CC=CC=C2 |
Origin of Product |
United States |
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